molecular formula C12H9NO2 B1609455 3-Cyano-6-ethylchromone CAS No. 50743-19-6

3-Cyano-6-ethylchromone

Cat. No. B1609455
M. Wt: 199.2 g/mol
InChI Key: GRYXAOXVOYEENX-UHFFFAOYSA-N
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Patent
US04085116

Procedure details

A mixture of 9.95 parts of 6-ethyl-4-oxo-4H-1-benzopyran-3-carbonitrile 8.90 parts of NBS and 300 parts by volume of tetrachloromethane is refluxed under stirring and irradiation of infrared ray (100 volt, 375 WR) for 2 hours. The tetrachloromethane is distilled off and the solid residue is well shaken with 500 parts by volume of ethyl acetate and 100 parts by volume of water. The ethyl acetate layer is collected and shaken with 100 parts by volume of water. In this manner, the ethyl acetate layer is repeatedly washed with water until the solid residue disappears. The ethyl acetate layer is dried on Na2SO4, concentrated and cooled. The procedure yields 12.11 parts of 6-(1-bromoethyl)-4-oxo-4H-1-benzopyran-3-carbonitrile as colorless crystals. Melting point: 162-164° C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH:10]=[C:9]([C:12]#[N:13])[C:8](=[O:14])[C:7]=2[CH:15]=1)[CH3:2].C1C(=O)N([Br:23])C(=O)C1>ClC(Cl)(Cl)Cl>[Br:23][CH:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH:10]=[C:9]([C:12]#[N:13])[C:8](=[O:14])[C:7]=2[CH:15]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C=CC2=C(C(C(=CO2)C#N)=O)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
CUSTOM
Type
CUSTOM
Details
irradiation of infrared ray (100 volt, 375 WR) for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The tetrachloromethane is distilled off
STIRRING
Type
STIRRING
Details
the solid residue is well shaken with 500 parts by volume of ethyl acetate and 100 parts by volume of water
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer is collected
STIRRING
Type
STIRRING
Details
shaken with 100 parts by volume of water
WASH
Type
WASH
Details
In this manner, the ethyl acetate layer is repeatedly washed with water until the solid residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer is dried on Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC(C)C=1C=CC2=C(C(C(=CO2)C#N)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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